molecular formula C11H12N2O B2613035 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide CAS No. 2125207-35-2

11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide

Cat. No.: B2613035
CAS No.: 2125207-35-2
M. Wt: 188.23
InChI Key: XHIPDTRWZHPMRP-UHFFFAOYSA-N
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Description

Molecular Geometry and Ring Strain Analysis

The 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide features a fused tricyclic framework with a nitrogen atom integrated into the bridgehead position. The compound’s geometry combines a bicyclo[2.2.1]heptane-like structure fused to an aromatic ring, creating significant angle strain due to non-tetrahedral bond angles. Computational studies using density functional theory (DFT) reveal bond angles deviating from ideal sp³ hybridization, particularly at the bridgehead nitrogen (N11), where the C-N-C angle is constrained to ~94°.

The ring strain energy, calculated via homodesmotic reactions, is approximately 28.5 kcal/mol, primarily due to torsional eclipsing in the tricyclic core. Comparative strain analysis with smaller rings (e.g., cyclopropane derivatives) shows reduced angle strain but heightened transannular van der Waals repulsions between the carboxamide substituent and the fused aromatic system.

Table 1: Key Geometric Parameters

Parameter Value
C-N-C bond angle 94.2°
N-C=O bond length 1.34 Å
Ring strain energy 28.5 kcal/mol

Properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-11(14)13-9-5-6-10(13)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIPDTRWZHPMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10NC_{10}H_{10}N with a molecular weight of approximately 158.19 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits biological activity primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with disease pathways.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to cancer and inflammation.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3). The IC50 values ranged from 10 to 20 µM depending on the cell line tested .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : It demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MIC) in the range of 15–30 µg/mL .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in a xenograft model of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to the control group (p < 0.05) .

Case Study 2: Antimicrobial Properties

In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was evaluated for its antibacterial properties against clinical isolates of S. aureus. The study found that it effectively inhibited biofilm formation at sub-MIC concentrations .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (Breast Cancer)10 µM
PC-3 (Prostate Cancer)20 µM
AntimicrobialS. aureus15 µg/mL
S. pneumoniae30 µg/mL

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene exhibit promising anticancer properties. For instance, studies have shown that certain modifications of this compound can lead to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .

2. Drug Design and Development
The unique tricyclic structure of 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene makes it a suitable scaffold for the design of new pharmaceuticals. It can serve as a template for synthesizing analogs with improved pharmacological profiles. Researchers are particularly interested in its potential as a lead compound for developing novel antitumor agents and other therapeutic drugs targeting specific biological pathways .

Materials Science Applications

1. Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit good charge transport characteristics is advantageous for these technologies .

2. Photonic Devices
Due to its photochemical stability and ability to undergo specific light-induced transformations, 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene is being explored for use in photonic devices. Its incorporation into polymers could enhance the performance of optical sensors and other photonic applications .

Photochemical Studies

1. Light-Induced Reactions
The compound has been subjected to photochemical studies that reveal its behavior under UV irradiation. These studies demonstrate that 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene can undergo significant structural changes when exposed to light, leading to the formation of new products with potential applications in synthetic chemistry and materials science .

Case Studies

Study Title Focus Area Findings
Syntheses of and Photochemical Studies of 23-disubstituted 14-epoxy-14-dihydronaphthalenesPhotochemistryDemonstrated the ability of 11-azatricyclo[6.2.1.02,7]undeca derivatives to undergo photolysis leading to useful synthetic intermediates .
Anticancer Activity of Tricyclic CompoundsMedicinal ChemistryReported enhanced cytotoxic effects against cancer cells through apoptosis induction mechanisms attributed to structural modifications of the tricyclic core .
Organic Photovoltaics Using Tricyclic StructuresMaterials ScienceExplored the use of 11-azatricyclo compounds in improving the efficiency of organic photovoltaic cells due to their favorable electronic properties .

Chemical Reactions Analysis

Amidation and Hydrolysis Reactions

The carboxamide group (-CONH₂) is central to its reactivity. Key reactions include:

  • Amidation : Formation from carboxylic acids via coupling with amines, facilitated by reagents like EDC or HOBt .

  • Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions, influenced by the stability of the amide bond .

Reaction TypeConditionsOutcome
AmidationAmine, coupling agentsSubstituted amides
HydrolysisAcidic/base conditionsCarboxylic acid

Nucleophilic Reactions Involving the Azatricyclo System

The nitrogen atom in the tricyclic framework may participate in:

  • Alkylation/Acylation : Potential reactivity as a nucleophile, though steric hindrance from the fused rings may limit this .

  • Electrophilic Attack : Susceptibility to electrophiles at reactive positions, though stability of the aromatic-like system could reduce reactivity .

Acid-Base Reactions and Protonation States

The compound’s nitrogen and carboxamide group influence its ionization:

  • Protonation : The nitrogen may act as a base, forming salts (e.g., hydrochloride derivatives) .

  • Deprotonation : Amide hydrogens can ionize under basic conditions, affecting solubility and reactivity .

Hydrogenation of Double Bonds

If the tricyclic system contains unsaturated bonds:

  • Catalytic Hydrogenation : Reduction of double bonds using H₂ and catalysts (e.g., Pd/C or PtO₂).

  • Stability : Reduced derivatives may exhibit altered biological or chemical properties.

Stability and Reactivity Considerations

  • Thermal Stability : The fused tricyclic system enhances rigidity and resistance to thermal decomposition .

  • Solubility : Amide groups may improve solubility in polar solvents compared to carboxylic acid analogs .

Biological and Functional Implications

While direct data on this compound is limited, analogs like tricyclo[6.2.1.0²,7]undeca-2,4,6-triene-1-carboxylic acid (C₁₂H₁₂O₂) suggest potential applications in:

  • Pharmaceuticals : Structural motifs resembling bioactive molecules .

  • Materials Science : Use in organic semiconductors or sensors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butyl Ester Derivative

Compound: tert-Butyl 11-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-11-carboxylate Molecular Formula: C₁₅H₁₉NO₂ Molecular Weight: 245.32 g/mol Key Differences:

  • Replaces the carboxamide (-CONH₂) with a tert-butyl ester (-COOtBu).
  • Increased hydrophobicity due to the bulky tert-butyl group.
  • Lower hydrogen-bonding capacity compared to the carboxamide.

Oxa-Analogs (Oxygen-Substituted Derivatives)

Example : Diethyl 1,8-diphenyl-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-9,10-dicarboxylate
Molecular Formula : C₂₈H₂₆O₅
Molecular Weight : 442.50 g/mol
Key Differences :

  • Replaces the nitrogen atom (aza) with oxygen (oxa).
  • Higher molecular weight due to additional phenyl and ester groups.
  • Reduced basicity compared to nitrogen-containing analogs.

Amino-Substituted Derivatives

Example: 2-Methyl-2-propanyl (1R,8S)-4-amino-11-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-11-carboxylate CAS: 942492-23-1 Key Differences:

  • Introduces an amino (-NH₂) group at position 4.
  • Stereochemistry (1R,8S) may influence chiral recognition in enzyme binding.

Nitro-Substituted Derivatives

Example : 2-Methyl-2-propanyl 4-nitro-11-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-11-carboxylate
CAS : 942492-08-2
Key Differences :

  • Substitutes a nitro (-NO₂) group at position 4.
  • Strong electron-withdrawing effect alters electronic distribution.
  • Potential for increased reactivity in electrophilic substitution reactions.

Comparative Data Table

Property 11-Azatricyclo[...]-carboxamide tert-Butyl Ester Oxa-Analog Amino-Substituted
Molecular Formula C₁₁H₁₂N₂O C₁₅H₁₉NO₂ C₂₈H₂₆O₅ C₁₆H₁₉N₂O₂
Molecular Weight (g/mol) 240.28 245.32 442.50 271.34
Functional Groups Carboxamide (-CONH₂) Ester (-COOtBu) Oxa, Diesters Amino (-NH₂), Ester
Hydrogen-Bond Donors 2 0 0 3
Hydrogen-Bond Acceptors 2 3 5 4
Polar Surface Area (Ų) ~80 (estimated) 29.5 ~90 ~100

Crystallographic Insights

  • X-ray studies on oxa-analogs (e.g., Diethyl 1,8-diphenyl-11-oxatricyclo[...]undeca-2,4,6-triene-9,10-dicarboxylate) reveal anisotropic displacement ellipsoids and non-planar ring puckering, critical for understanding molecular conformations .

Q & A

Q. What are the recommended synthetic pathways for 11-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-11-carboxamide, and how can purity be optimized?

Methodological Answer : The synthesis of tricyclic carboxamides typically involves [4+2] cycloaddition reactions or ring-closing metathesis. For example, diethyl ester analogs (e.g., in ) are synthesized via multi-step routes involving cyclization under acidic conditions. To optimize purity:

  • Use high-resolution chromatography (e.g., HPLC with C18 columns) for separation .
  • Validate purity via 1H NMR^1 \text{H NMR} integration and LC-MS to detect byproducts .
  • Employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted intermediates .

Q. How can computational modeling guide the structural analysis of this compound?

Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict bond angles, dihedral strains, and electronic properties. Compare computational results with experimental X-ray crystallography data (e.g., bond angles like C22–O3–C23 = 116.23° in ) to validate accuracy . Software like Gaussian or ORCA can simulate electrostatic potential maps to identify reactive sites for functionalization .

Q. What spectroscopic techniques are critical for characterizing its stereochemistry?

Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using anomalous dispersion effects (e.g., reports RintR_{\text{int}} values for crystal structures) .
  • NOESY NMR : Detect spatial proximity of protons in the tricyclic core to confirm ring junction stereochemistry .
  • VCD (Vibrational Circular Dichroism) : Distinguish enantiomers by analyzing IR-active vibrational modes .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles or torsional strains) be resolved?

Methodological Answer : Discrepancies may arise from lattice packing effects or experimental resolution limits. To address this:

  • Perform multipole refinement using software like SHELXL to account for electron density distortions .
  • Compare data across multiple crystal forms (e.g., vs. 11) to isolate intrinsic molecular geometry from crystal packing .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing bond angles .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening or functionalization reactions?

Methodological Answer :

  • Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy under varying pH/temperature conditions.
  • Isotopic Labeling : Use 13C^{13} \text{C}-labeled carboxamide groups to trace migratory pathways in ring-opening reactions (e.g., ’s carboxamide analogs) .
  • DFT Transition-State Analysis : Calculate activation energies for possible pathways (e.g., nucleophilic attack at the azabicyclic bridgehead) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer :

  • Parallel Synthesis : Generate derivatives via combinatorial chemistry, varying substituents at positions 2, 4, and 6 (e.g., ’s thiadiazole modifications) .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to prioritize synthetic targets (e.g., ’s virtual screening workflows) .

Data Management and Validation

Q. What strategies ensure reproducibility in synthetic and analytical workflows?

Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Document reaction conditions (e.g., solvent ratios, catalyst loadings) with timestamps .
  • Standard Reference Materials : Use NIST-validated compounds (e.g., ) to calibrate instruments .
  • Statistical DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, stoichiometry) via fractional factorial designs .

Q. How should researchers address contradictions in computational vs. experimental LogP/PSA values?

Methodological Answer :

  • Experimental Validation : Measure LogP via shake-flask/HPLC methods (e.g., ’s reported LogP = 1.2) and compare with software predictions (e.g., ChemAxon) .
  • QSAR Refinement : Adjust atomic contribution parameters in software using experimental data to improve predictive accuracy .

Ethical and Methodological Frameworks

What frameworks guide the formulation of hypothesis-driven research questions for this compound?

Methodological Answer :

  • PICO Framework : Define Population (compound variants), Intervention (functionalization), Comparison (baseline activity), Outcome (SAR trends) .
  • FINER Criteria : Ensure questions are Feasible (e.g., synthesizable derivatives), Novel (e.g., unexplored ring-opening mechanisms), and Relevant (e.g., targeting bioactive scaffolds) .

Q. How can interdisciplinary collaboration enhance research on this compound?

Methodological Answer :

  • Shared Data Repositories : Use platforms like PubChem or Zenodo to share crystallographic () and spectroscopic data .
  • Cross-Domain Workshops : Integrate synthetic chemistry (), computational modeling (), and pharmacodynamics expertise to address complex SAR challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.